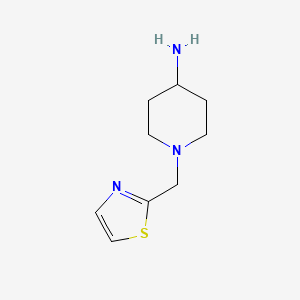

4-Piperidinamine, 1-(2-thiazolylmethyl)-

Beschreibung

4-Piperidinamine, 1-(2-thiazolylmethyl)- is a piperidine derivative featuring a thiazole ring attached via a methylene group to the piperidine nitrogen. Thiazole, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the compound.

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEREDNBUVBCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-Piperidinamine, 1-(2-thiazolylmethyl)- involves nucleophilic substitution reactions between piperidine derivatives and thiazole-containing compounds. The key step is the formation of a methylene bridge linking the piperidine nitrogen to the 2-position of the thiazole ring.

- Starting materials: A 4-piperidinamine or related piperidine derivative and a 2-thiazolylmethyl halide or equivalent electrophile.

- Reaction type: Nucleophilic substitution (SN2) where the amine nitrogen attacks the electrophilic carbon adjacent to the thiazole ring.

- Solvents: Polar protic solvents such as ethanol or methanol are commonly used to facilitate the reaction.

- Bases: Sodium hydroxide or potassium carbonate serve as bases to deprotonate the amine and enhance nucleophilicity.

- Temperature: Mild heating or reflux conditions are typically applied to drive the reaction to completion.

- Reaction time: Varies from several hours to overnight depending on scale and conditions.

This method allows efficient coupling of the heterocyclic rings with good control over purity and yield.

Alternative Synthetic Strategies and Related Methods

Although the nucleophilic substitution is the most common, other synthetic approaches have been explored in related piperidine derivatives preparation, which may be adapted for 4-Piperidinamine, 1-(2-thiazolylmethyl)-:

- Reductive amination: Condensation of 4-piperidinone derivatives with thiazolylmethyl amines followed by reduction.

- Condensation reactions: Utilizing aldehyde or ketone intermediates with piperidine derivatives under acidic or basic catalysis.

- Hydrogenolysis or catalytic reduction: To modify intermediate compounds or remove protecting groups.

While specific patents and literature on 4-Piperidinamine, 1-(2-thiazolylmethyl)- are limited, methods for structurally similar compounds suggest these routes as viable alternatives or complementary steps.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 4-Piperidinamine or derivatives, 2-thiazolylmethyl halide | Key electrophile for methylene bridge formation |

| Solvent | Ethanol, Methanol | Polar protic solvents facilitate nucleophilic attack |

| Base | Sodium hydroxide, Potassium carbonate | Deprotonates amine to increase nucleophilicity |

| Temperature | Reflux or mild heating (60–80°C) | Ensures reaction completion without decomposition |

| Reaction time | 4–24 hours | Dependent on scale and reactant reactivity |

| Purification methods | Crystallization, Chromatography | To achieve high purity product |

Research Findings and Analysis

- Reactivity: The nucleophilicity of the piperidine amine and the electrophilicity of the thiazolylmethyl halide are critical. Electron-withdrawing groups on the thiazole ring can affect reaction rates.

- Yield optimization: Using excess base and maintaining anhydrous conditions improve yields.

- Stability: The product is stable under acidic conditions but may degrade at high pH, influencing purification and storage protocols.

- Side reactions: Possible side reactions include over-alkylation or substitution at undesired sites, which can be minimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Direct coupling of piperidine amine with thiazolylmethyl halide | Simple, high yield, scalable | Requires careful control to avoid side reactions |

| Reductive amination | Condensation of piperidinone with amine, followed by reduction | Versatile, allows functional group tolerance | Multi-step, requires reducing agents |

| Condensation reactions | Use of aldehydes/ketones with piperidine derivatives | Potential for diverse derivatives | May need harsh conditions |

| Catalytic hydrogenolysis | Used for deprotection or modification of intermediates | Clean reaction, mild conditions | Requires catalyst and hydrogen source |

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinamine, 1-(2-thiazolylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.

Substitution: The amine group in the piperidine ring can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce more saturated derivatives, and substitution can result in various functionalized piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Piperidinamine, 1-(2-thiazolylmethyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Piperidinamine, 1-(2-thiazolylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Thiazolylmethyl vs. Thienylmethyl : The thiazole’s nitrogen enhances binding interactions compared to thiophene, but substitution with electron-withdrawing groups (e.g., fluorine) or aromatic extensions (e.g., benzyl) can offset this limitation .

- Role of Linkers : Benzoyl-linked derivatives () demonstrate how functional group additions modulate activity, suggesting that strategic linker design can optimize target engagement.

- Solubility vs. Permeability : Methyl or halogen substituents balance lipophilicity and solubility, critical for pharmacokinetics .

Biologische Aktivität

4-Piperidinamine, 1-(2-thiazolylmethyl)-, also known by its CAS number 933717-65-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Target Proteins

The primary biological targets of 4-Piperidinamine, 1-(2-thiazolylmethyl)- include various kinases and G-protein-coupled receptors (GPCRs). Specifically, it has been noted for its interaction with G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5. Inhibition of these kinases alters downstream signaling pathways that regulate receptor trafficking and desensitization.

Mode of Action

The compound functions primarily as an inhibitor, binding to the active sites of target kinases. This binding prevents the phosphorylation of target receptors, thereby influencing cellular signaling pathways critical for various physiological responses.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 185.29 g/mol |

| Solubility | Soluble in DMSO; limited solubility in water |

| Stability | Stable under acidic conditions; degradation observed at high pH levels |

Cellular Effects

4-Piperidinamine, 1-(2-thiazolylmethyl)- exhibits notable effects on various cell types. It has been shown to influence:

- Cell Signaling : Alters pathways related to growth factor signaling and apoptosis.

- Gene Expression : Modulates the transcriptional activity of genes involved in cell cycle regulation.

- Metabolic Processes : Impacts metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production .

Study 1: Inhibition of GRK Activity

A study investigated the effects of 4-Piperidinamine on GRK activity in human cell lines. The results demonstrated a significant reduction in GRK-2 and GRK-5 activity, leading to enhanced receptor signaling and increased cellular responses to external stimuli. The compound was administered at varying concentrations (0.5 µM to 50 µM), with optimal inhibition observed at around 10 µM.

Study 2: Anti-Cancer Potential

Another research effort focused on the anti-cancer properties of this compound. In vitro assays revealed that treatment with 4-Piperidinamine resulted in a dose-dependent inhibition of cancer cell proliferation across several lines, including prostate and breast cancer cells. The compound induced apoptosis through activation of the caspase pathway .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how structural modifications affect the biological activity of thiazole-containing compounds. Variations in the piperidine ring and thiazole substituents were correlated with changes in potency against GRK enzymes. Compounds bearing positively charged substituents showed enhanced activity compared to their neutral counterparts .

Q & A

Basic Question: What are the standard synthetic routes for 4-Piperidinamine, 1-(2-thiazolylmethyl)-, and what analytical techniques are essential for its characterization?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination, where the thiazole moiety is introduced via coupling reactions. For example, analogous piperidine derivatives are synthesized using carbodiimide-mediated coupling or phase-transfer catalysis . Post-synthesis, characterization requires:

- Nuclear Magnetic Resonance (NMR): To confirm regioselectivity of the thiazolylmethyl group on the piperidine ring.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and purity.

- Thermogravimetric Analysis (TGA): For stability assessment under varying temperatures .

Basic Question: How can researchers establish a theoretical framework for studying the compound’s reactivity in drug design?

Methodological Answer:

Adopt a dual theoretical approach:

Molecular Orbital Theory: Predict electronic interactions between the thiazole ring and piperidine amine group using computational tools like DFT (Density Functional Theory).

Quantitative Structure-Activity Relationship (QSAR): Corrogate steric and electronic parameters with biological activity datasets .

Example Workflow:

- Define the research problem (e.g., "How does thiazole substitution modulate receptor binding?").

- Use ligand-based modeling to identify pharmacophoric features .

Advanced Question: What factorial design strategies can optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Employ a 2<sup>k</sup> factorial design to test variables like temperature, solvent polarity, and catalyst loading. For instance:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent | Dichloromethane | Acetonitrile |

Analyze main effects and interactions using ANOVA to identify optimal conditions .

Advanced Question: How can computational modeling resolve contradictions in reported pharmacological data?

Methodological Answer:

Contradictions often arise from differing assay conditions or receptor isoforms. Address this via:

- Molecular Dynamics (MD) Simulations: Compare binding free energies across isoforms (e.g., GPCR subtypes).

- Meta-Analysis Frameworks: Statistically harmonize data from disparate studies using tools like RevMan or Cochrane guidelines .

Advanced Question: What methodologies are suitable for studying the compound’s adsorption on indoor surfaces (e.g., for environmental chemistry applications)?

Methodological Answer:

Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption kinetics. Key steps:

Prepare model surfaces (glass, PVC) under controlled humidity.

Expose surfaces to aerosolized compound and measure adsorption via quartz crystal microbalance (QCM).

Correlate results with computational models of surface-organic interactions .

Advanced Question: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

Adopt a hierarchical SAR approach :

Core Modifications: Synthesize analogs with varying substituents on the thiazole ring (e.g., halogens, methyl groups).

Biological Assays: Test against target enzymes (e.g., kinase inhibition) using fluorescence polarization.

Data Integration: Apply machine learning (e.g., Random Forest) to identify critical substituent parameters (Hammett σ, π-values) .

Basic Question: What safety protocols are critical when handling 4-Piperidinamine derivatives in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles mandatory.

- First Aid: For skin contact, wash with 10% acetic acid followed by soap (neutralizes basic amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.